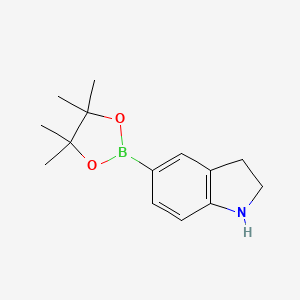

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

CAS No.: 1062174-44-0

Cat. No.: VC2935516

Molecular Formula: C14H20BNO2

Molecular Weight: 245.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1062174-44-0 |

|---|---|

| Molecular Formula | C14H20BNO2 |

| Molecular Weight | 245.13 g/mol |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3 |

| Standard InChI Key | ZYOHYGQNRQMVMG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3 |

Introduction

Chemical Structure and Properties

Structural Features

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline consists of an indoline core (a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring) substituted with a pinacol boronic ester group at the 5-position. The indoline structure differs from indole by having a saturated C2-C3 bond in the five-membered ring, resulting in a 2,3-dihydroindole structure. This saturation affects the electronic properties of the molecule, distinguishing it from the related indole derivatives. The compound features an unsubstituted nitrogen in the indoline ring, which serves as a potential site for further functionalization.

The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as the pinacol boronic ester or BPin group), is connected to the carbon at position 5 of the indoline scaffold. This arrangement creates a versatile synthetic handle for cross-coupling chemistry.

Physical and Chemical Properties

Based on the properties of closely related compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is expected to be a crystalline solid at room temperature. The physical characteristics may include:

The compound's reactivity is primarily determined by the boronic ester functionality, which can participate in transmetalation reactions, making it valuable for Suzuki-Miyaura coupling and other transformations. The nitrogen of the indoline provides a site for potential derivatization through alkylation or acylation reactions.

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C14H20BNO2 | Based on the molecular structure |

| Molecular Weight | 245.13 g/mol | Calculated from the molecular formula |

| SMILES | C1CC2=CC(=CC=C2N1)B1OC(C)(C)C(C)(C)O1 | Representation of the molecular structure |

For comparison, the closely related compound 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has a molecular formula of C15H22BNO2 and a molecular weight of 259.16 g/mol , differing only by the additional methyl group on the nitrogen.

Related Compounds and Derivatives

N-Methylated Derivatives

The N-methylated derivative of our target compound, 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, is well-documented in the chemical literature. This compound has the following identifiers:

The methylation of the indoline nitrogen influences the electronic properties of the aromatic system and can affect the reactivity of both the nitrogen center and the boronic ester group. The methyl group also blocks the nitrogen from participating in further transformations, which may be either advantageous or disadvantageous depending on the synthetic goal.

N-Boc Protected Derivatives

Another important derivative is the N-Boc protected variant, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen, which is commonly used in synthetic sequences that require temporary protection of the amine functionality.

Key information about this derivative includes:

| Identifier | Value |

|---|---|

| CAS Number | 837392-67-3 |

| Alternative Names | 1-Boc-indoline-5-boronic acid pinacol ester |

| 1-N-Boc-5-BPin-indoline | |

| Melting Point | 448.9±44.0 °C (Predicted) |

| Density | 1.11±0.1 g/cm3 (Predicted) |

This Boc-protected derivative is particularly useful in multi-step synthesis where selective functionalization is required. The Boc group can be readily removed under acidic conditions to regenerate the free indoline nitrogen when needed.

Indole Analogues

Related to our target compound, but containing an indole rather than indoline core, are several analogues that appear in the literature:

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

-

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate:

-

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

These indole analogues differ from the indoline compounds by having a double bond in the five-membered ring, resulting in a fully aromatic system. This structural difference significantly affects the electronic properties, reactivity, and potential applications of these compounds.

Synthesis and Preparation

Key Reagents and Conditions

The synthesis of boronic ester compounds typically involves specific reagents and conditions:

The borylation reactions typically require careful control of temperature, solvent, and exclusion of oxygen and moisture, often necessitating Schlenk techniques as mentioned in the synthesis of related compounds .

Applications and Significance

Role in Organic Synthesis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its derivatives serve as important building blocks in organic synthesis due to the following attributes:

-

Cross-coupling reactions: The boronic ester functionality enables Suzuki-Miyaura coupling reactions, allowing for the connection of the indoline scaffold to various aryl and heteroaryl halides.

-

Functionalization platform: The indoline nitrogen provides a site for additional modifications, enabling the construction of more complex molecules.

-

Medicinal chemistry applications: Indoline-containing compounds have significance in pharmaceutical research, and the 5-boronic ester provides a handle for diversification.

The versatility of these compounds makes them valuable intermediates in the synthesis of more complex molecular structures with potential applications in pharmaceuticals, materials science, and other fields.

Comparison with Related Boron-Containing Heterocycles

The indoline boronic esters represent an important subset of boron-containing heterocycles. Their properties and applications can be compared with related structures:

| Compound Type | Key Characteristics | Synthetic Utility |

|---|---|---|

| Indoline boronic esters | Saturated C2-C3 bond, reactive N-H | Versatile building blocks with potential for N-functionalization |

| Indole boronic esters | Aromatic system, less reactive N-H | Used in the synthesis of tryptamine derivatives and related compounds |

| N-protected indoline/indole boronic esters | Blocked nitrogen, focused reactivity at boron | Selective cross-coupling without N-interference |

These structural variations provide chemists with a toolbox of reagents that can be selected based on the specific requirements of a synthetic route.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume